molecular formula C17H16O2S B13094436 4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13094436
M. Wt: 284.4 g/mol
InChI Key: VXZVJEJMNBQMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable thiol compound under acidic or basic conditions to form the desired thiobenzaldehyde derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropyl benzoate: This compound shares a similar structural motif but differs in the functional groups attached.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another related compound with a methoxyphenyl group, used in different research contexts.

Uniqueness

4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiobenzaldehyde moiety, in particular, sets it apart from other similar compounds.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-17-5-3-2-4-15(17)16(18)11-10-13-6-8-14(12-20)9-7-13/h2-9,12H,10-11H2,1H3

InChI Key

VXZVJEJMNBQMSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.